

Application Notes & Protocols: Isoxazole-4-Boronic Acid Pinacol Ester in Modern Synthesis

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Compound of Interest

Compound Name: *Isoxazole-4-boronic acid*

Cat. No.: *B1393564*

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Abstract

This document provides a comprehensive technical guide on the applications of **Isoxazole-4-boronic acid** pinacol ester, a versatile and pivotal reagent in modern organic synthesis. The isoxazole motif is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients (APIs).^{[1][2][3][4]} This guide moves beyond a simple recitation of facts to deliver an in-depth analysis of the causality behind experimental choices, focusing primarily on its cornerstone application in Suzuki-Miyaura cross-coupling reactions. Detailed, field-tested protocols, mechanistic diagrams, and data-driven insights are provided for researchers, scientists, and professionals in drug development to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Value of the Isoxazole Boronate

The isoxazole ring is a five-membered heterocycle prized for its unique electronic properties and its ability to act as a versatile scaffold in medicinal chemistry.^[5] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.^{[1][2][3][6][7]} Consequently, the development of robust synthetic methods to create functionalized isoxazoles is of paramount importance.

Isoxazole-4-boronic acid pinacol ester (CAS: 928664-98-6) has emerged as a superior building block for this purpose.^{[8][9]} While boronic acids are the classical coupling partners in

Suzuki-Miyaura reactions, their pinacol ester derivatives offer significant advantages:

- **Enhanced Stability:** Pinacol esters are generally more stable, bench-top solids compared to their corresponding boronic acids, which can be prone to decomposition and protodeboronation, especially with electron-deficient heteroaryl systems.[\[10\]](#)[\[11\]](#)
- **Improved Solubility:** They exhibit better solubility in common organic solvents used for cross-coupling reactions.
- **Anhydrous Conditions:** Their use facilitates anhydrous reaction conditions, which can be critical for sensitive substrates and for preventing unwanted side reactions.[\[12\]](#)[\[13\]](#)

This reagent provides a reliable and efficient handle to introduce the isoxazole-4-yl moiety onto a vast array of molecular frameworks, making it an indispensable tool for constructing carbon-carbon bonds in complex molecule synthesis.[\[8\]](#)[\[14\]](#)

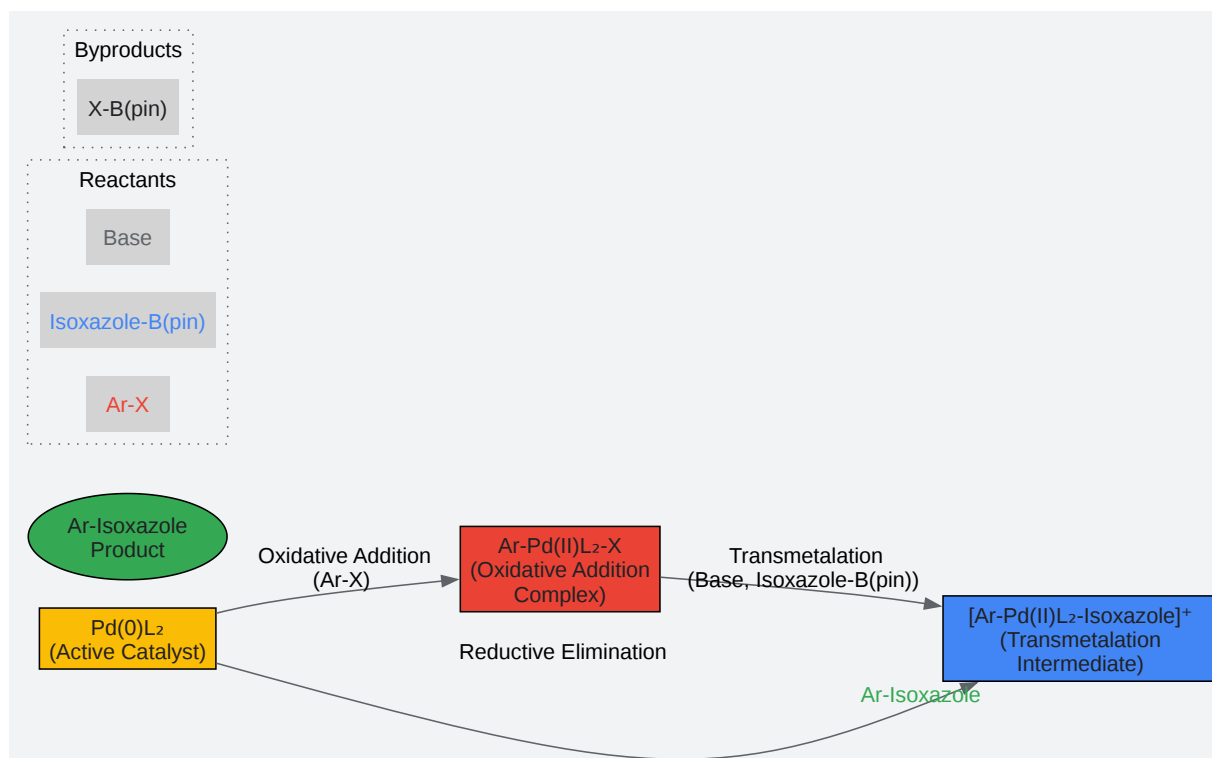
Compound Properties	
IUPAC Name	4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-oxazole [15]
CAS Number	928664-98-6 [8] [9] [16]
Molecular Formula	C ₉ H ₁₄ BNO ₃ [8] [17]
Molecular Weight	195.02 g/mol [9]
Appearance	Solid [9]
Storage	Store at 2-8 °C under dry conditions [8] [9] [14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is the most widely employed C-C bond-forming reaction in the pharmaceutical industry, valued for its mild conditions and exceptional functional group tolerance.[\[12\]](#)[\[18\]](#)[\[19\]](#) **Isxazole-4-boronic acid** pinacol ester is an exemplary coupling partner in this reaction, enabling the synthesis of 4-aryl and 4-heteroaryl isoxazoles.

The "Why": Mechanistic Causality

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process involves a sequence of three key steps, each with specific requirements that dictate the choice of reagents. A significant finding is that boronic esters can often transmetalate directly without prior hydrolysis to the boronic acid, a feature that enhances reaction efficiency and scope.^[18]



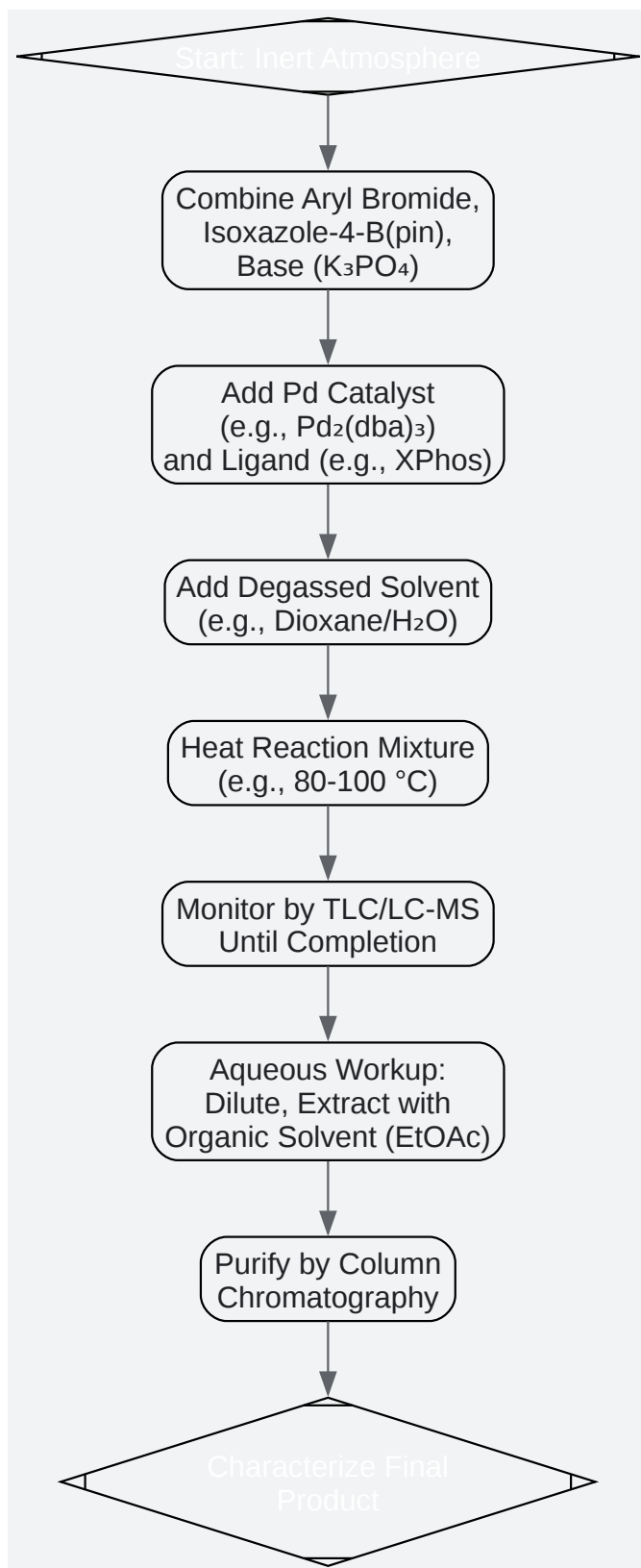
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the aryl/heteroaryl halide (Ar-X) bond. This is often the rate-limiting step. The reactivity order is typically I > Br > Cl. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) accelerates this step and stabilizes the Pd(0) species.^[19]
- **Transmetalation:** The organic group from the boron reagent is transferred to the palladium center. This step requires activation by a base (e.g., K₃PO₄, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the isoxazole moiety to the electrophilic Pd(II) center.^[10] Using a pinacol ester can influence this step's rate, sometimes reacting faster than the parent boronic acid.^[12]
- **Reductive Elimination:** The two organic fragments (the aryl group and the isoxazole) are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Protocol: General Procedure for Synthesis of 4-Aryl-Isoxazoles

This protocol provides a robust starting point for the coupling of **Isoxazole-4-boronic acid** pinacol ester with a variety of aryl bromides. Optimization of the ligand, base, or temperature may be required for challenging substrates.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Materials & Reagents:

Reagent	M.W.	Equivalents	Purpose
Aryl Bromide	-	1.0	Electrophilic Partner
Isoxazole-4-boronic acid pinacol ester	195.02	1.2 - 1.5	Nucleophilic Partner
Pd ₂ (dba) ₃	915.72	0.01 - 0.05	Palladium Pre-catalyst
XPhos	476.62	0.02 - 0.10	Ligand
K ₃ PO ₄ (anhydrous)	212.27	2.0 - 3.0	Base
1,4-Dioxane & H ₂ O	-	-	Solvent (e.g., 4:1 ratio)

Step-by-Step Methodology:

- **Vessel Preparation:** To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **Isoxazole-4-boronic acid** pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
- **Inert Atmosphere:** Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. Causality: This is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
- **Catalyst/Ligand Addition:** Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.04 eq.).
- **Solvent Addition:** Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Causality: Degassing the solvent by sparging with an inert gas removes dissolved oxygen, further protecting the catalyst.
- **Reaction:** Place the sealed vessel in a preheated oil bath or heating block (e.g., 85-100 °C) and stir vigorously for the required time (typically 2-18 hours).

- **Monitoring:** Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-isoxazole product.

Reaction Scope & Optimization Insights

The protocol is broadly applicable, but certain substrate classes require specific considerations.

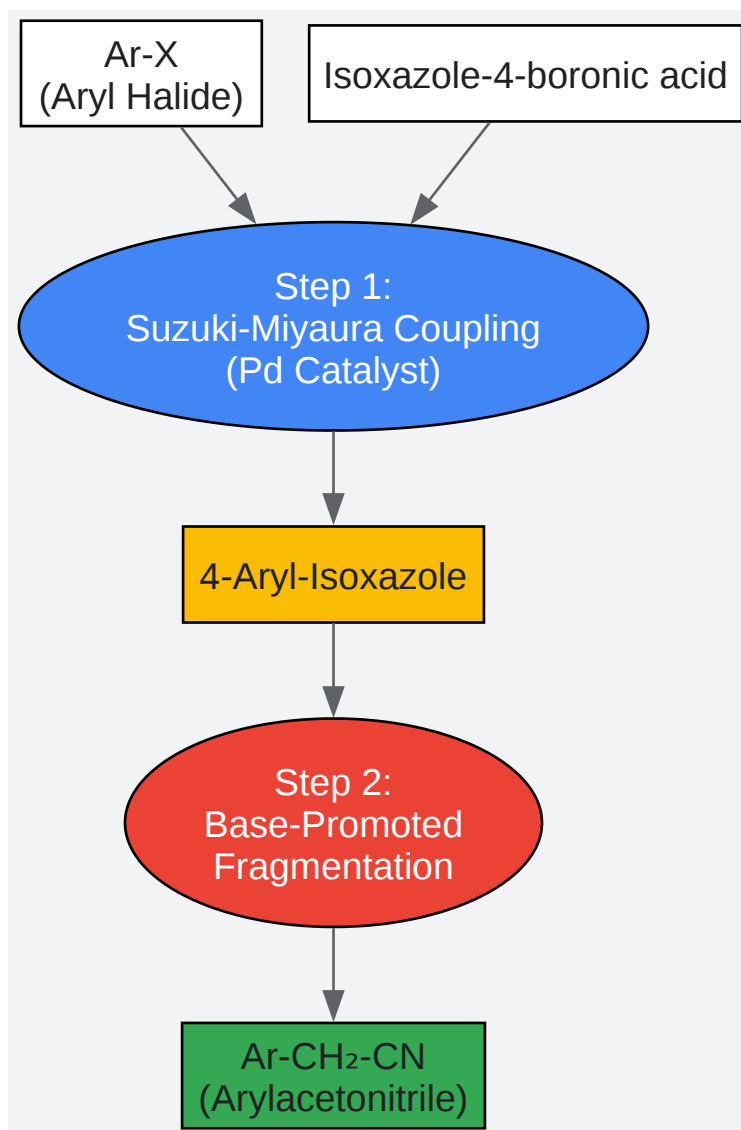
Coupling Partner (Ar-X)	Typical Conditions	Expected Outcome & Rationale
Electron-Poor Aryl Halides	$\text{Pd}_2(\text{dba})_3/\text{XPhos}$, K_3PO_4 , 80 °C	High Yield, Fast Reaction. Oxidative addition is rapid due to the electrophilic nature of the aryl halide. [19]
Electron-Rich Aryl Halides	$\text{Pd}_2(\text{dba})_3/\text{tBu}_3\text{P-HBF}_4$, K_3PO_4 , 100 °C	Good Yield, Slower Reaction. Oxidative addition is slower. More electron-rich and bulky ligands are often needed to promote this step. [19]
Sterically Hindered Aryl Halides	$\text{Pd}(\text{OAc})_2/\text{SPhos}$, K_2CO_3 , 100 °C	Moderate to Good Yield. Steric hindrance slows the reaction. Bulky "Buchwald-type" ligands are essential to facilitate both oxidative addition and reductive elimination.
Heteroaryl Halides (e.g., Bromopyridines)	$\text{Pd}(\text{PPh}_3)_4$, Na_2CO_3 , Dioxane/ H_2O	Variable Yield. Can be challenging due to catalyst inhibition by the heteroatom lone pair. Careful selection of ligand and base is critical. [12] [19]

Advanced Application: Tandem Suzuki Coupling & Isoxazole Fragmentation

A powerful and elegant application of isoxazole boronates is their use in tandem reactions. Isoxazol-4-ylboronic acid has been demonstrated in a DNA-compatible cyanomethylation of aryl halides.[\[20\]](#) This process involves an initial Suzuki-Miyaura coupling followed by a base-promoted fragmentation of the isoxazole ring.

Mechanism:

- Suzuki Coupling: The aryl halide couples with isoxazol-4-ylboronic acid to form a 4-aryl-isoxazole intermediate.
- Isoxazole Fragmentation: In the presence of a suitable base, the isoxazole ring cleaves to yield an arylacetonitrile product. This transformation leverages the inherent reactivity of the weak N-O bond within the isoxazole ring.[2]



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